molecular formula C19H15F3N2OS B2503815 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034595-81-6

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2503815
CAS No.: 2034595-81-6
M. Wt: 376.4
InChI Key: UOKXZFAZCPWGTG-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research. This compound features a hybrid structure combining a 2-(thiophen-3-yl)pyridine moiety, a common scaffold in medicinal chemistry , with a 3-(trifluoromethyl)phenylacetamide group . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and improved binding affinity in bioactive molecules . The molecular framework suggests potential for investigation as a protein kinase inhibitor, analogous to other heteroaromatic compounds that target enzymes like cyclin-dependent kinase 2 (CDK2) . Researchers can explore its application in biochemical assay development and as a chemical probe for studying signal transduction pathways. Strictly for research use only in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c20-19(21,22)16-5-1-3-13(9-16)10-17(25)24-11-14-4-2-7-23-18(14)15-6-8-26-12-15/h1-9,12H,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKXZFAZCPWGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C19H16F3N3S\text{C}_{19}\text{H}_{16}\text{F}_3\text{N}_3\text{S}

This compound features a thiophene ring, a pyridine moiety, and a trifluoromethyl group, which are known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiophene-Pyridine Linkage : Utilizing standard coupling reactions.
  • Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or other fluorination techniques.
  • Final Acetamide Formation : Through acylation reactions.

Careful control of reaction conditions is crucial for optimizing yield and purity.

Research indicates that this compound may act primarily as a kinase inhibitor . Kinases are critical in cellular signaling pathways, and their inhibition can lead to significant alterations in cell proliferation and survival. The trifluoromethyl group enhances the compound's binding affinity to target enzymes, potentially increasing its potency against various cancer cell lines .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to significantly enhance biological activity. For example, SAR studies have demonstrated that compounds with this group exhibit improved potency in inhibiting 5-hydroxytryptamine uptake compared to non-fluorinated analogs .

Case Studies and Experimental Findings

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cells
Kinase InhibitionModulation of cell signaling
Anti-inflammatoryPotential inhibition of COX enzymes

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, primarily due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of compounds containing the trifluoromethyl and amide moieties exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at varying concentrations, suggesting potential for further development into anticancer agents .

Antifungal Properties

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide may also possess antifungal properties. Compounds with similar structures have been evaluated for their efficacy against various fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum, showing promising results in inhibiting fungal growth at specific concentrations .

Inhibitory Effects on Enzymes

The compound's ability to act as an inhibitor for certain enzymes, such as 5-lipoxygenase, has been explored through molecular docking studies. This suggests that it may be beneficial in treating inflammatory diseases, as 5-lipoxygenase is involved in the biosynthesis of leukotrienes, which are mediators of inflammation .

Agrochemical Applications

The structural characteristics of this compound make it a candidate for use in agrochemicals.

Pesticidal Activity

Compounds with similar functional groups have been synthesized and tested for insecticidal properties. For example, derivatives have shown moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda, which are significant agricultural pests . The trifluoromethyl group is known to enhance the biological activity of pesticides, making this compound a potential candidate for agricultural applications.

Material Science

The unique chemical structure of this compound allows for potential applications in material science.

Polymer Synthesis

Due to its functional groups, this compound can be utilized in the synthesis of polymers with tailored properties. The incorporation of thiophene and pyridine rings can lead to materials with enhanced electrical conductivity or photonic properties, making them suitable for electronic applications or as sensors.

Case Studies and Research Findings

Study Focus Findings
Frontiers in Chemistry (2022)Anticancer ActivityCompounds showed significant inhibition against various cancer cell lines at low concentrations .
MDPI Journal (2021)Enzyme InhibitionMolecular docking studies indicated potential as a 5-lipoxygenase inhibitor .
Agricultural ResearchPesticidal ActivitySimilar compounds demonstrated moderate effectiveness against key agricultural pests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(Trifluoromethyl)phenyl]acetamide (CAS 2034299-45-9)
  • Key Difference : Replaces the thiophene group with a 2-oxopyrrolidin-1-yl substituent.
  • This modification may alter binding interactions in enzymatic targets .
N-(Pyridin-3-ylmethyl)-2-(2,4,6-Trimethylphenoxy)acetamide (CAS 7717-29-5)
  • Key Difference: Substitutes the trifluoromethylphenyl group with a 2,4,6-trimethylphenoxy moiety.
  • The methyl groups may improve metabolic stability but diminish electronic effects critical for target engagement .

Heterocyclic Modifications in the Acetamide Side Chain

N-(Pyridin-3-yl)-2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide (CAS 1105231-32-0)
  • Key Difference: Replaces the thiophene-pyridine system with a thiazole ring linked to an anilino group.
  • However, the absence of thiophene’s sulfur may reduce π-stacking efficiency in aromatic-rich binding sites .
N-(4-Methylbenzyl)-2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)acetamide
  • Key Difference : Incorporates a pyrazole ring instead of thiophene.
  • Impact : Pyrazole’s dual nitrogen atoms enhance dipole interactions and metabolic stability but may introduce steric hindrance, limiting access to deep hydrophobic pockets .

Functional Group Replacements in the Trifluoromethylphenyl Domain

N-[3-(Trifluoromethyl)phenyl]-2-{N-[3-(Trifluoromethyl)phenyl]benzenesulfonamido}acetamide
  • Key Difference : Substitutes the acetamide’s methylene bridge with a benzenesulfonamido group.
N-(3-Fluoro-4-{2-[5-(Trifluoromethyl)-1H-Imidazol-2-yl]pyridin-4-yl}oxy-phenyl)carbamothioyl]-3-(Pyridin-3-yl)acrylamide
  • Key Difference : Replaces the trifluoromethylphenyl group with a pyridinyl acrylamide moiety.
  • Impact: The acrylamide introduces electrophilic reactivity, enabling covalent binding to cysteine residues in kinases. However, this may increase off-target effects compared to the non-covalent interactions of the parent compound .

Antitumor Activity

  • Target Compound : Predicted to inhibit kinases (e.g., Raf, MNK) via trifluoromethylphenyl-thiophene interactions, though specific data are unavailable.
  • Analog 9c/9d (): Demonstrated 63–67% inhibition of BGC823 gastric carcinoma cells at 100 μg, comparable to Sorafenib (70.97%). The imidazole-pyridine scaffold in these analogs highlights the importance of trifluoromethyl groups in bioactivity .

Metabolic Stability

  • Trifluoromethyl Group : Enhances resistance to oxidative metabolism in both the target compound and analogs (e.g., CAS 2034299-45-9) .
  • Thiophene vs. Pyrazole : Thiophene’s lower electronegativity may reduce CYP450-mediated oxidation compared to pyrazole-containing derivatives .

Q & A

Basic Research Question

  • Purification : Use flash chromatography (silica gel, gradient elution) for intermediates. For the final product, employ recrystallization from ethanol/water mixtures .
  • Characterization : Confirm purity via:
    • NMR : Analyze 1^1H and 13^{13}C spectra to verify absence of unreacted starting materials.
    • Mass Spectrometry (MS) : Compare experimental molecular ion peaks with theoretical values .
    • HPLC : Use a C18 column (acetonitrile/water mobile phase) to achieve ≥95% purity .

What biological activities are hypothesized based on structural analogs?

Basic Research Question
The compound’s thiophene and trifluoromethyl groups suggest potential:

  • Anticancer Activity : Analogous thienopyrimidine derivatives inhibit kinase pathways (e.g., EGFR) .
  • Antimicrobial Effects : Thioether-acetamide scaffolds disrupt bacterial cell membranes .
    Methodological Validation :
  • Conduct in vitro assays (e.g., MTT for cytotoxicity, broth microdilution for MIC determination) .
  • Compare results with structurally similar compounds (e.g., N-(3-methylphenyl)-2-thieno[2,3-d]pyrimidinyl acetamide derivatives) .

What computational methods predict target interactions for this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like kinases or GPCRs. Prioritize pockets with high hydrophobic complementarity (trifluoromethyl group) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .
  • ADMET Prediction : Tools like SwissADME evaluate solubility (LogP), metabolic stability (CYP450 isoforms), and bioavailability .

How to design SAR studies to optimize pharmacological profiles?

Advanced Research Question
Strategy :

Core Modifications : Synthesize analogs with varied heterocycles (e.g., pyrimidine instead of pyridine) .

Substituent Effects : Replace trifluoromethyl with cyano or nitro groups to alter electron density .

Bioisosteres : Swap thiophene with furan or pyrrole to modulate solubility .
Data Analysis :

  • Use IC50 values and computational descriptors (e.g., LogP, polar surface area) to build QSAR models .

How to resolve contradictions in solubility/stability data?

Advanced Research Question

  • Solubility Testing : Compare results across solvents (DMSO, PBS) using UV-Vis spectroscopy .
  • Stability Studies :
    • pH Stability : Incubate compound in buffers (pH 1–10) and analyze degradation via HPLC .
    • Thermal Stability : Use DSC/TGA to identify decomposition temperatures .
  • Contradiction Resolution : Cross-validate with orthogonal methods (e.g., NMR stability assays in D2O) .

What in vivo models are suitable for efficacy/toxicity evaluation?

Advanced Research Question

  • Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with oral/intraperitoneal dosing (10–50 mg/kg) .
  • Toxicity :
    • Acute Toxicity : Single-dose studies in rodents (OECD 423 guidelines) .
    • Subchronic Toxicity : 28-day repeated-dose study (histopathology, serum biochemistry) .
      Biomarker Analysis : Quantify liver enzymes (ALT/AST) and renal markers (creatinine) .

Key Recommendations

  • Prioritize orthogonal analytical methods (HPLC + MS) for purity validation.
  • Use fragment-based drug design (FBDD) to optimize bioavailability .
  • Cross-reference synthetic protocols from peer-reviewed patents (e.g., multi-step alkylation/acylation methods) .

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